Cas no 80911-54-2 (4-(4-Ethoxycarbonylphenyl)benzoic acid)

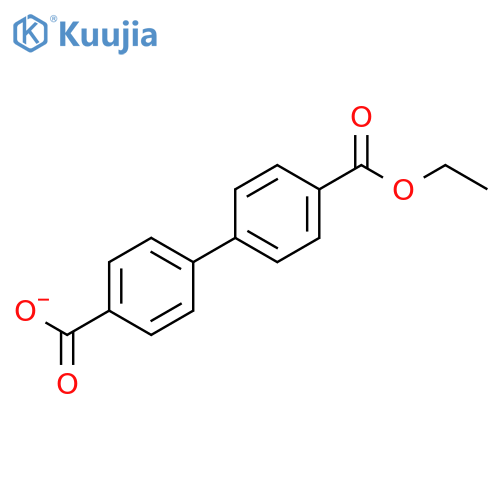

80911-54-2 structure

商品名:4-(4-Ethoxycarbonylphenyl)benzoic acid

CAS番号:80911-54-2

MF:C16H14O4

メガワット:270.279964923859

MDL:MFCD18312687

CID:2802910

PubChem ID:53218413

4-(4-Ethoxycarbonylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(4-ETHOXYCARBONYLPHENYL)BENZOIC ACID

- 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid

- 4'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid

- MFCD18312687

- 4-(4-Ethoxycarbonylphenyl)benzoic acid, 95%

- 80911-54-2

- DTXSID20683354

- 4-(4-Ethoxycarbonylphenyl)benzoic acid

-

- MDL: MFCD18312687

- インチ: InChI=1S/C16H14O4/c1-2-20-16(19)14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(17)18/h3-10H,2H2,1H3,(H,17,18)

- InChIKey: CWZIPLZBQWIZGD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 270.08920892Da

- どういたいしつりょう: 270.08920892Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 63.6Ų

4-(4-Ethoxycarbonylphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318507-5 g |

4-(4-Ethoxycarbonylphenyl)benzoic acid, 95%; . |

80911-54-2 | 95% | 5g |

€1,159.00 | 2022-06-11 | |

| abcr | AB318507-5g |

4-(4-Ethoxycarbonylphenyl)benzoic acid, 95%; . |

80911-54-2 | 95% | 5g |

€1159.00 | 2024-04-16 |

4-(4-Ethoxycarbonylphenyl)benzoic acid 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

80911-54-2 (4-(4-Ethoxycarbonylphenyl)benzoic acid) 関連製品

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:80911-54-2)

清らかである:99%

はかる:5g

価格 ($):687.0